Resomycin B
描述
属性
分子式 |
C21H16O6 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
methyl 5,7-dihydroxy-2-methyl-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C21H16O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-5,8,22,24H,6-7H2,1-2H3 |
InChI 键 |
VNRWFBMFEVWOID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC3=C(C(=C2CC1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC |
同义词 |
resomycin B |
产品来源 |
United States |
常见问题
Basic Research Questions
Q. How should researchers structure a literature review to identify gaps in Resomycin B studies?
- Conduct a systematic search using databases (e.g., PubMed, SciFinder) with keywords like "Resomycin B biosynthesis," "anthracycline tailoring enzymes," and "polyketide synthase pathways." Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine queries . Prioritize primary literature and meta-analyses, avoiding unreliable sources (e.g., ). Tabulate key findings, such as biosynthetic steps or conflicting enzymatic roles, to highlight unresolved questions .
Q. What experimental design principles ensure reliable characterization of Resomycin B’s biosynthetic pathway?
- Include biological and technical replicates (minimum three) for enzyme activity assays and metabolite profiling . Control variables like pH, temperature, and cofactor availability. Use knockout strains (e.g., Δaromatase) to validate enzyme functions in auramycinone→Resomycin B conversion . Document raw data with uncertainties (e.g., ±SD) to support reproducibility .
Q. How can researchers avoid common pitfalls when formulating hypotheses about Resomycin B’s bioactivity?
- Ground hypotheses in mechanistic insights (e.g., structural similarities to known anthracyclines) rather than anecdotal data. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility . For example: "Resomycin B’s C-7 hydroxyl group enhances DNA intercalation compared to doxorubicin due to in silico docking simulations."
Advanced Research Questions
Q. What statistical methods are suitable for resolving contradictions in Resomycin B’s enzymatic kinetics data?
- Apply Lasso regression to prioritize variables (e.g., enzyme concentration, reaction time) influencing catalytic efficiency . Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when testing multiple hypotheses (e.g., 10+ enzyme-substrate pairs) to minimize Type I errors . For conflicting kinetic parameters (K_m, V_max), perform sensitivity analysis to identify outlier conditions .
Q. How can researchers validate the role of tailoring enzymes in Resomycin B biosynthesis using multi-omics data?
- Integrate transcriptomics (RNA-seq of Streptomyces spp.), proteomics (LC-MS/MS of PKS complexes), and metabolomics (NMR/HPLC of intermediates) . Use pathway enrichment tools (e.g., KEGG Mapper) to correlate enzyme expression levels with metabolite abundance. Discrepancies between in vitro and in vivo data may indicate post-translational modifications requiring further validation .
Q. What strategies address reproducibility challenges in Resomycin B synthesis protocols?
- Publish detailed experimental protocols (e.g., solvent gradients, purification thresholds) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) . For novel compounds, include HR-MS, NMR (1D/2D), and X-ray crystallography data to confirm identity . Cross-validate findings with independent labs using shared reference strains .
Methodological Considerations
Q. How should researchers handle ethical considerations when collecting microbial genomic data for Resomycin B studies?
- Follow institutional biosafety protocols for genetically modified organisms (GMOs). For human-derived samples (e.g., microbiome studies), obtain IRB approval and document participant consent . Use anonymized data repositories (e.g., NCBI BioProject) to share sequences without compromising privacy .
Q. What criteria distinguish high-quality from low-quality data in Resomycin B research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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